molecular formula C8H6F2N2O B12873202 5-(Difluoromethyl)benzo[d]oxazol-2-amine

5-(Difluoromethyl)benzo[d]oxazol-2-amine

Cat. No.: B12873202
M. Wt: 184.14 g/mol
InChI Key: PYANJNONBYPZMG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 5-position and an amine group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

5-(Difluoromethyl)benzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(Difluoromethyl)benzo[d]oxazol-2-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

5-(difluoromethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-6-5(3-4)12-8(11)13-6/h1-3,7H,(H2,11,12)

InChI Key

PYANJNONBYPZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)N

Origin of Product

United States

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